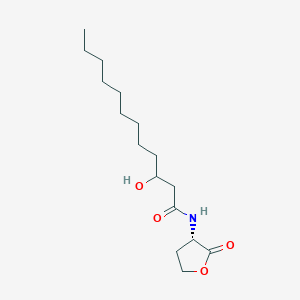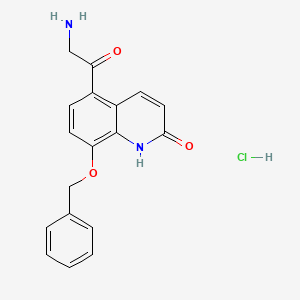
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid is a complex organic compound that features a quinoline core substituted with a hydroxy group at position 8, a carboxylic acid group at position 7, and a vinyl group attached to a thiophene ring at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of a quinoline-7-carboxaldehyde derivative.
Reduction: Formation of 8-hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-methanol.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A simpler analog with a wide range of biological activities, including antimicrobial and anticancer properties.
Thiophene derivatives: Compounds like suprofen and articaine, which have significant pharmacological properties.
Uniqueness
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid is unique due to its combined quinoline and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile ligand in coordination chemistry and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C16H11NO3S |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
8-hydroxy-2-[(E)-2-thiophen-3-ylethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11NO3S/c18-15-13(16(19)20)6-3-11-2-5-12(17-14(11)15)4-1-10-7-8-21-9-10/h1-9,18H,(H,19,20)/b4-1+ |
Clé InChI |
YYMVOSVRYNIAHZ-DAFODLJHSA-N |
SMILES isomérique |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)/C=C/C3=CSC=C3 |
SMILES canonique |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)



![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11837130.png)


![ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B11837135.png)
![8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B11837141.png)
![N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11837148.png)

